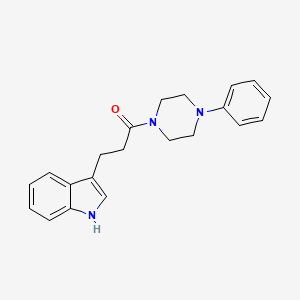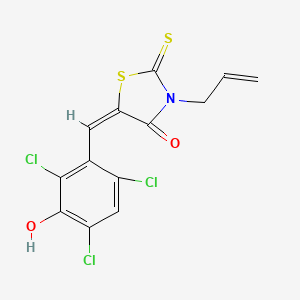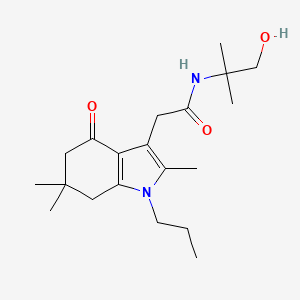
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is a complex organic compound that features both an indole and a piperazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Formation of the Piperazine Moiety: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes.
Coupling of Indole and Piperazine: The final step involves coupling the indole and piperazine moieties through a propanone linker, typically using a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The phenyl group on the piperazine ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Indole-3-carboxylic acid.
Reduction: 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-ol.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
科学研究应用
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用机制
The mechanism of action of 3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with serotonin receptors, while the piperazine ring can interact with dopamine receptors. These interactions can modulate neurotransmitter activity, leading to potential therapeutic effects in the treatment of neurological disorders.
相似化合物的比较
Similar Compounds
3-(1H-indol-3-yl)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a methyl group on the piperazine ring.
3-(1H-indol-3-yl)-1-(4-ethylpiperazin-1-yl)propan-1-one: Similar structure but with an ethyl group on the piperazine ring.
Uniqueness
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one is unique due to the presence of a phenyl group on the piperazine ring, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to certain receptors, making it a valuable compound for medicinal chemistry research.
属性
IUPAC Name |
3-(1H-indol-3-yl)-1-(4-phenylpiperazin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c25-21(11-10-17-16-22-20-9-5-4-8-19(17)20)24-14-12-23(13-15-24)18-6-2-1-3-7-18/h1-9,16,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAWYENAXLGWPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4932941.png)
![2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B4932948.png)
![(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-2-ethylsulfanyl-1,3-thiazol-5-one](/img/structure/B4932961.png)
![11-Benzoyl-4b,7,8,9-tetrahydro-6H-9,13b-diaza-tribenzo[a,e,h]azulene-5,14-dione](/img/structure/B4932972.png)
![N-({4-[(4-fluorophenyl)methoxy]phenyl}methyl)pyridin-2-amine](/img/structure/B4932976.png)
![N-(dibenzo[b,d]furan-3-yl)-4-nitrobenzamide](/img/structure/B4932982.png)
![Ethyl 2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)propanoate](/img/structure/B4932995.png)
![5-[(benzylamino)sulfonyl]-2-chloro-N-(2-nitrophenyl)benzamide](/img/structure/B4932998.png)


![METHYL 4-[8-(DIPHENYLMETHYLENE)-1,3-DIOXO-1,3,3A,4,7,7A-HEXAHYDRO-2H-4,7-METHANOISOINDOL-2-YL]BENZOATE](/img/structure/B4933023.png)

![1-methyl-2-(3-phenoxybenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4933042.png)
![2,5-dimethoxy-N-[(2-prop-2-enoxyphenyl)methyl]aniline](/img/structure/B4933044.png)
